(+/-)-Tebuconazole-D4

Description

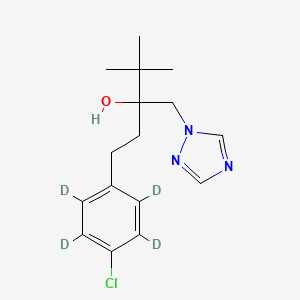

Structure

3D Structure

Properties

Molecular Formula |

C16H22ClN3O |

|---|---|

Molecular Weight |

311.84 g/mol |

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i4D,5D,6D,7D |

InChI Key |

PXMNMQRDXWABCY-UGWFXTGHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCC(CN2C=NC=N2)(C(C)(C)C)O)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (+/-)-Tebuconazole-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+/-)-Tebuconazole-D4, a deuterated analog of the broad-spectrum triazole fungicide, Tebuconazole. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled standards for quantitative analysis.

Introduction

This compound is a stable, isotopically labeled form of Tebuconazole where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium. This modification results in a molecule with a higher molecular weight than its non-deuterated counterpart, while retaining nearly identical chemical and physical properties. Its primary application is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Tebuconazole in various matrices. The use of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the precision and accuracy of analytical results.

Tebuconazole itself is a systemic fungicide with protective, curative, and eradicant properties.[1] It is widely used in agriculture to control a variety of fungal diseases in cereals, fruits, and vegetables.[2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[3]

Physicochemical and Analytical Data

Table 1: Physicochemical Properties of this compound and Tebuconazole

| Property | This compound | Tebuconazole (unlabelled) |

| Molecular Formula | C₁₆H₁₈D₄ClN₃O[4][5] | C₁₆H₂₂ClN₃O[6][7] |

| Molecular Weight | 311.85 g/mol [4][5] | 307.82 g/mol [6][7] |

| CAS Number | Not available | 107534-96-3[6][8] |

| Appearance | Neat (form not specified)[3] | White to off-white powder[9] |

| Melting Point | Not available | 102-105 °C[9] |

| Boiling Point | Not available | 475.4 °C at 760 mmHg[10] |

| Solubility in Water | Not available | 32 mg/L at 20 °C[9] |

| Storage | 2-8°C Refrigerator[5] | Room Temperature[8] |

Table 2: Spectroscopic and Chromatographic Data for Tebuconazole Analysis

| Parameter | Value/Description |

| Mass Spectrometry (MS) | |

| Precursor Ion (Tebuconazole) | m/z 308.2[11] |

| Product Ions (Tebuconazole) | m/z 70.0 (quantification), m/z 125.0 (confirmation)[11] |

| Precursor Ion (this compound) | m/z 312.2 (inferred) |

| Product Ions (this compound) | m/z 70.0 or other specific fragments (to be determined empirically) |

| Liquid Chromatography (LC) | |

| Column | C18 reversed-phase column is commonly used. |

| Mobile Phase | A gradient of acetonitrile and water with additives like formic acid or ammonium acetate is typical. |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tebuconazole, and by extension its deuterated form, functions by disrupting the biosynthesis of ergosterol in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. Tebuconazole specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[3] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. The ultimate result is a disruption of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.

Caption: Tebuconazole inhibits the 14α-demethylase enzyme, blocking ergosterol synthesis.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Tebuconazole in various samples, such as environmental (water, soil) and biological matrices. Below is a generalized experimental protocol for the analysis of Tebuconazole using LC-MS/MS with this compound as an internal standard.

Sample Preparation (General)

-

Extraction: The extraction solvent will depend on the matrix. For water samples, solid-phase extraction (SPE) may be employed. For soil or tissue samples, a solvent extraction with acetonitrile or a similar organic solvent is common.[12]

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.

-

Clean-up: The extract may be further purified using techniques like dispersive solid-phase extraction (dSPE) or filtration to remove interfering matrix components.

-

Final Preparation: The cleaned extract is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tebuconazole: Precursor ion m/z 308.2 → Product ions m/z 70.0 (quantifier) and m/z 125.0 (qualifier).[11]

-

This compound: Precursor ion m/z 312.2 → Product ion (to be determined empirically, often a common fragment with the non-deuterated analyte).

-

-

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Tebuconazole quantifier ion to the peak area of the this compound product ion against the concentration of Tebuconazole standards. The concentration of Tebuconazole in the samples is then determined from this calibration curve.

Caption: A typical workflow for quantifying Tebuconazole using an internal standard.

Conclusion

This compound is an essential analytical tool for researchers and scientists requiring accurate and precise quantification of Tebuconazole. Its use as an internal standard in LC-MS/MS methods helps to mitigate matrix effects and other sources of analytical variability. Understanding the physicochemical properties of its non-deuterated counterpart, its mechanism of action, and the principles of isotope dilution mass spectrometry are key to its effective application in research and regulatory monitoring.

References

- 1. lcms.cz [lcms.cz]

- 2. controlsolutionsinc.com [controlsolutionsinc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. clearsynth.com [clearsynth.com]

- 5. synergyanalyticallabs.com [synergyanalyticallabs.com]

- 6. Tebuconazole - Wikipedia [en.wikipedia.org]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Tebuconazole | CAS Number 107534-96-3 | LGC Standards [lgcstandards.com]

- 9. Tebuconazole CAS#: 107534-96-3 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. epa.gov [epa.gov]

- 12. Liquid chromatography tandem mass spectrometry method using solid-phase extraction and bead-beating-assisted matrix solid-phase dispersion to quantify the fungicide tebuconazole in controlled frog exposure study: analysis of water and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of (+/-)-Tebuconazole-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Tebuconazole-D4 is the deuterated analogue of Tebuconazole, a broad-spectrum triazole fungicide. Its structural similarity to the parent compound, with the strategic replacement of four hydrogen atoms with deuterium on the chlorophenyl ring, makes it an invaluable tool in analytical and metabolic studies. The increased mass of deuterium atoms provides a distinct mass spectrometric signature, enabling its use as an internal standard for the accurate quantification of Tebuconazole in various matrices. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and known signaling pathways associated with this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈D₄ClN₃O | [1][2] |

| Molecular Weight | 311.85 g/mol | [2][3] |

| Synonyms | (±)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol, Tebuconazole-d4 (chlorophenyl-d4) | [1][3] |

| Physical State | White to off-white solid (for unlabeled) | [4] |

| Melting Point | 102.4 - 104.7 °C (for unlabeled) | [5] |

| Solubility | In water: 32 mg/L at 20 °C (for unlabeled). Soluble in methanol and chloroform. | [5][6] |

| Storage | 2-8°C Refrigerator | [3] |

Experimental Protocols

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the quantitative analysis of Tebuconazole in a given matrix using this compound as an internal standard. This method is widely applicable for residue analysis in environmental and biological samples.

a. Sample Preparation (Solid Matrix)

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with a known concentration of this compound solution.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add anhydrous magnesium sulfate and sodium chloride for QuEChERS-based extraction and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup with PSA (primary secondary amine) and C18 sorbents.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tebuconazole: m/z 308.1 → 70.1 (Quantifier), m/z 308.1 → 125.1 (Qualifier)

-

This compound (Internal Standard): m/z 312.1 → 70.1

-

c. Data Analysis

Quantification is performed by constructing a calibration curve of the peak area ratio of Tebuconazole to this compound against the concentration of Tebuconazole standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation of this compound.

a. Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

Transfer the solution to a 5 mm NMR tube.

b. NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) can be performed.

-

¹H NMR: The absence of signals in the aromatic region corresponding to the chlorophenyl ring protons will confirm the deuteration.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns due to C-D coupling.

Signaling Pathways and Mechanism of Action

Tebuconazole's primary mode of action as a fungicide is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. In mammalian systems, Tebuconazole has been shown to induce cellular stress, particularly endoplasmic reticulum (ER) stress, leading to apoptosis.

References

An In-depth Technical Guide to (+/-)-Tebuconazole-D4

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of (+/-)-Tebuconazole-D4. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their work. This document details the physicochemical characteristics of the molecule, presents relevant quantitative data in a structured format, and outlines key experimental protocols where this compound is employed.

Molecular Structure and Properties

This compound is the deuterated analogue of Tebuconazole, a broad-spectrum triazole fungicide. The deuterium labeling is on the 4-chlorophenyl ring, which makes it an ideal internal standard for quantitative analysis of Tebuconazole in various matrices. Tebuconazole acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.[1]

Chemical Name: 5-(4-Chloro-2,3,5,6-tetradeuteriophenyl)-3-(1,2,4-triazol-1-ylmethyl)-2,2-dimethylpentan-3-ol[2]

Synonyms: Tebuconazole-D4 (chlorophenyl-D4), α-[2-(4-Chlorophenyl-d4)ethyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol[2]

The core structure consists of a tertiary alcohol with a p-chlorophenyl group, a tert-butyl group, and a 1,2,4-triazole moiety attached to the central carbon atom. The presence of a chiral center at this carbon results in a racemic mixture of (R)- and (S)-enantiomers.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart for comparison.

| Property | This compound | (+/-)-Tebuconazole (unlabeled) |

| Chemical Formula | C₁₆D₄H₁₈ClN₃O | C₁₆H₂₂ClN₃O |

| Molecular Weight | 311.85 g/mol [2][3] | 307.82 g/mol |

| CAS Number | 107534-96-3 (unlabeled)[4] | 107534-96-3[4] |

| Appearance | Neat[2] | - |

| Isotopic Purity | 98 atom % D | - |

| Melting Point | - | 102.4 °C |

| Density | - | 1.249 g/cm³ at 20 °C |

| Water Solubility | - | 0.032 g/L at 20 °C |

Synthesis Overview

The synthesis of Tebuconazole typically involves a multi-step process starting from p-chlorobenzaldehyde and pinacolone.[5] The general pathway includes condensation, hydrogenation, epoxidation, and a final ring-opening reaction with 1,2,4-triazole.[5] For the synthesis of this compound, a deuterated precursor, such as 4-chlorobenzaldehyde-d4, would be utilized in the initial steps of the synthesis.

References

- 1. helixchrom.com [helixchrom.com]

- 2. epa.gov [epa.gov]

- 3. Frontiers | Lab to Field Assessment of the Ecotoxicological Impact of Chlorpyrifos, Isoproturon, or Tebuconazole on the Diversity and Composition of the Soil Bacterial Community [frontiersin.org]

- 4. HPLC Determination of Tebuconazole on Newcrom B | SIELC Technologies [sielc.com]

- 5. ckgas.com [ckgas.com]

(+/-)-Tebuconazole-D4 CAS number

An In-depth Technical Guide to (+/-)-Tebuconazole-D4

This guide provides comprehensive technical information on this compound, a deuterated analog of the broad-spectrum triazole fungicide Tebuconazole. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies.

Core Compound Information

This compound is a stable isotope-labeled version of Tebuconazole, where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantification of Tebuconazole in various matrices using mass spectrometry-based methods. The CAS number for the parent compound, Tebuconazole, is 107534-96-3[1]. Deuterated analogs are often not assigned a unique CAS number and are typically referenced by the parent compound's CAS number.

Quantitative Data

The following table summarizes key quantitative data for Tebuconazole. Data for the D4 analog is largely identical, with a slight increase in molecular weight due to the deuterium labeling.

| Property | Value | Reference |

| Chemical Formula | C16H18ClD4N3O | - |

| Molecular Weight | Approximately 311.83 g/mol | Calculated |

| Physical State | White powder | [2] |

| Oral LD50 (Rat) | 2,000-5,000 mg/kg | [3][4] |

| Dermal LD50 (Rat) | >2000 mg/kg | [3][4] |

| Inhalation LC50 (Rat) | 1.89 mg/L (4h) | [3] |

| Purity | Typically >95% | [5] |

Mechanism of Action: Tebuconazole

Tebuconazole functions as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes[2][6]. Specifically, it targets the enzyme sterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol[6]. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth[6][7].

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. naclind.com [naclind.com]

- 4. redeagleinternational.com [redeagleinternational.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Tebuconazole Induces ER-Stress-Mediated Cell Death in Bovine Mammary Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Deuterated Tebuconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for deuterated tebuconazole, specifically focusing on the introduction of a nona-deuterated tert-butyl group (tebuconazole-d9). This isotopically labeled version of the widely used triazole fungicide is an invaluable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative analytical methods. The proposed synthesis adapts established methods for the production of tebuconazole, commencing with the preparation of a deuterated precursor, pinacolone-d9.

Synthetic Strategy Overview

The synthesis of tebuconazole-d9 follows a five-step sequence, beginning with the preparation of the key deuterated starting material, pinacolone-d9. This is achieved through a pinacol coupling of acetone-d6, followed by an acid-catalyzed pinacol rearrangement. The subsequent steps mirror the established industrial synthesis of tebuconazole, involving a Claisen-Schmidt condensation, selective hydrogenation, epoxidation, and finally, a nucleophilic ring-opening with 1,2,4-triazole.

Caption: Proposed synthetic pathway for Tebuconazole-d9.

Data Summary

The following table summarizes the key transformations and expected yields for the synthesis of tebuconazole-d9. The yields are based on literature values for the analogous non-deuterated reactions and may vary.

| Step | Reaction | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |

| 1 | Pinacol Coupling | Acetone-d6 | Mg, HgCl₂ | 2,3-Dimethyl(d12)butane-2,3-diol (Pinacol-d12) | ~50-60 |

| 2 | Pinacol Rearrangement | Pinacol-d12 | H₂SO₄ | 3,3-Dimethyl(d9)-2-butanone (Pinacolone-d9) | ~65-75 |

| 3 | Claisen-Schmidt Condensation | Pinacolone-d9, p-Chlorobenzaldehyde | NaOH, Methanol | 1-(4-chlorophenyl)-4,4-dimethyl-d9-pent-1-en-3-one | ~95-98 |

| 4 | Selective Hydrogenation | 1-(4-chlorophenyl)-4,4-dimethyl-d9-pent-1-en-3-one | H₂, Raney Nickel | 1-(4-chlorophenyl)-4,4-dimethyl-d9-pentan-3-one | >99 |

| 5 | Corey-Chaykovsky Epoxidation | 1-(4-chlorophenyl)-4,4-dimethyl-d9-pentan-3-one | Trimethylsulfonium iodide, K-tert-butoxide | 2-(4-chlorobenzyl)-2-(tert-butyl-d9)oxirane | ~98 |

| 6 | Nucleophilic Ring Opening | 2-(4-chlorobenzyl)-2-(tert-butyl-d9)oxirane, 1,2,4-Triazole | NaOH, Isopropanol | Tebuconazole-d9 | ~90-95 |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. Standard laboratory safety procedures should be followed at all times.

Step 1: Pinacol Coupling of Acetone-d6 to Pinacol-d12

This procedure is adapted from the classic pinacol coupling reaction.

Methodology:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 molar equivalents) and a catalytic amount of mercuric chloride.

-

Add a small amount of dry benzene or THF to cover the magnesium.

-

Add a solution of acetone-d6 (1 molar equivalent) in the same dry solvent dropwise to initiate the reaction. An exothermic reaction should be observed.

-

Once the reaction has started, add the remaining acetone-d6 solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and hydrolyze by the slow addition of dilute sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude pinacol-d12 hydrate.

Step 2: Pinacol Rearrangement of Pinacol-d12 to Pinacolone-d9

This acid-catalyzed rearrangement converts the vicinal diol to the corresponding ketone.

Methodology:

-

To a round-bottom flask fitted with a distillation apparatus, add the crude pinacol-d12 hydrate from the previous step.

-

Add a 25% aqueous solution of sulfuric acid.

-

Heat the mixture to distill the pinacolone-d9 as it is formed. The distillation head temperature should be monitored and kept around the boiling point of pinacolone (approx. 106 °C).

-

The distillate will separate into two layers. Separate the upper organic layer containing pinacolone-d9.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure pinacolone-d9.

Step 3: Claisen-Schmidt Condensation

This base-catalyzed condensation reaction forms the α,β-unsaturated ketone intermediate.[1]

Methodology:

-

In a reaction flask, dissolve p-chlorobenzaldehyde (1 molar equivalent) and pinacolone-d9 (1.5 to 5 molar equivalents) in methanol.

-

Add an aqueous solution of sodium hydroxide (as catalyst) and a phase transfer catalyst such as methyltributylammonium chloride.

-

Heat the reaction mixture to 40-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture and neutralize with a dilute acid (e.g., sulfuric acid).

-

The product, 1-(4-chlorophenyl)-4,4-dimethyl-d9-pent-1-en-3-one, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.

Step 4: Selective Hydrogenation

This step reduces the carbon-carbon double bond of the enone to yield the saturated ketone.[2][3]

Methodology:

-

In a hydrogenation autoclave, dissolve the 1-(4-chlorophenyl)-4,4-dimethyl-d9-pent-1-en-3-one from the previous step in a suitable solvent such as methanol or isopropanol.

-

Add a catalytic amount of Raney nickel.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (pressure may range from 50 to 200 bar).

-

Heat the mixture to 30-80 °C with vigorous stirring.

-

Monitor the hydrogen uptake to determine the reaction's completion.

-

After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 1-(4-chlorophenyl)-4,4-dimethyl-d9-pentan-3-one.

Step 5: Corey-Chaykovsky Epoxidation

This reaction converts the saturated ketone into the corresponding epoxide.[4][5][6]

Methodology:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a solution of potassium tert-butoxide (1.1 molar equivalents) in dry tert-butanol or DMSO.

-

Add trimethylsulfonium iodide (1.1 molar equivalents) to the base solution and stir to form the sulfur ylide.

-

Add a solution of 1-(4-chlorophenyl)-4,4-dimethyl-d9-pentan-3-one (1 molar equivalent) in the same solvent to the ylide suspension at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-chlorobenzyl)-2-(tert-butyl-d9)oxirane.

Step 6: Nucleophilic Ring Opening with 1,2,4-Triazole

This is the final step to introduce the triazole moiety and form tebuconazole-d9.

Methodology:

-

In a reaction flask, combine 1,2,4-triazole (1.2 molar equivalents) and a base such as sodium hydroxide or potassium hydroxide in a solvent like isopropanol or DMF.

-

Heat the mixture to form the sodium or potassium salt of the triazole.

-

Add the crude 2-(4-chlorobenzyl)-2-(tert-butyl-d9)oxirane from the previous step to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent) and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture and add water to precipitate the crude tebuconazole-d9.

-

Collect the solid by filtration, wash with water, and dry.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/isopropanol) to yield pure tebuconazole-d9.

Experimental Workflow Visualization

References

- 1. US7119234B2 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one - Google Patents [patents.google.com]

- 2. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 3. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | 66346-01-8 [chemicalbook.com]

- 4. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane - Google Patents [patents.google.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Tebuconazole-d4 physical characteristics

An In-depth Technical Guide on the Physical Characteristics of Tebuconazole-d4

Introduction

Tebuconazole-d4 is the deuterated analogue of Tebuconazole, a broad-spectrum triazole fungicide. The "-d4" designation indicates that four hydrogen atoms on the chlorophenyl ring have been replaced with deuterium. This isotopic labeling makes Tebuconazole-d4 an invaluable internal standard for quantitative analysis of Tebuconazole residues in environmental and biological samples using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

This guide provides a comprehensive overview of the core physical and chemical characteristics of Tebuconazole-d4, details common experimental protocols for its characterization and analysis, and illustrates its primary mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical data for Tebuconazole-d4 are summarized below. It is important to note that while some specifications are unique to the deuterated form (e.g., Molecular Weight), others, such as melting point and solubility, are often reported based on the unlabeled Tebuconazole and serve as a close proxy.

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-1-(4-chlorophenyl-d4)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | [1][2] |

| Synonyms | Tebuconazole-D4 (chlorophenyl-D4), α-[2-(4-Chlorophenyl-d4)ethyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | [1] |

| Molecular Formula | C₁₆D₄H₁₈ClN₃O | [1][2][3] |

| Molecular Weight | 311.85 g/mol | [1][2][3] |

| CAS Number | 107534-96-3 (Unlabeled) | [1][2][4][5] |

| Appearance | Neat solid | [1] |

| Melting Point | 102.4–105 °C (for unlabeled Tebuconazole) | [4][6][7] |

| Boiling Point | Decomposes before boiling (for unlabeled Tebuconazole) | [7] |

| Solubility (at 20°C) | Water: 32-36 mg/LDichloromethane: >200 g/L2-Propanol: 100-200 g/LToluene: 50-100 g/LMethanol: Slightly SolubleChloroform: Slightly Soluble | [4][6][8][9][10] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

| Isotopic Purity | ≥98 atom % D | [11] |

Experimental Protocols

The characterization and quantification of Tebuconazole and its deuterated analogue rely on standard analytical techniques. Tebuconazole-d4 is primarily used as an internal standard in methods designed to detect the unlabeled parent compound.

Identity Confirmation

Methodology: Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to obtain a vibrational spectrum of the molecule. The functional groups within the Tebuconazole-d4 molecule absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.

-

Protocol: A small amount of the Tebuconazole-d4 standard is prepared as a thin film between potassium bromide (KBr) plates. The sample is then scanned using an IR spectrometer over a typical range of 4000 to 400 cm⁻¹. The resulting spectrum is compared against the spectrum of a certified reference material. The sample's identity is confirmed if its spectrum does not differ significantly from that of the reference standard.[12]

Methodology: Gas Chromatography (GC)

-

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The time it takes for a compound to pass through the column to the detector is known as the retention time, which is a characteristic of the compound under specific conditions.

-

Protocol: A solution of Tebuconazole-d4 is injected into the GC system. The identity is verified by comparing the retention time of the sample peak to that of a known calibration standard. The relative retention time of the sample should not deviate by more than 2% from the standard.[12]

Purity and Content Determination

Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Principle: This method is used to determine the concentration of Tebuconazole in a technical-grade sample. An internal standard is added to both the sample and calibration solutions to correct for variations in injection volume and detector response.

-

Protocol:

-

Internal Standard Solution: A stock solution of an internal standard, such as dicyclohexyl phthalate (6 mg/mL), is prepared in acetone.[12]

-

Calibration Solutions: A known mass of Tebuconazole reference standard is accurately weighed and dissolved in a fixed volume of the internal standard solution.[12]

-

Sample Preparation: A weighed amount of the sample is dissolved in the same fixed volume of the internal standard solution.

-

Analysis: The calibration and sample solutions are analyzed by capillary GC. The ratio of the peak area of Tebuconazole to the peak area of the internal standard is calculated. The content of Tebuconazole in the sample is determined by comparing its peak area ratio to that of the calibration solution.[12]

-

Residue Analysis in Environmental Matrices

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS)

-

Principle: This highly sensitive and selective technique is the standard for quantifying trace levels of pesticides like Tebuconazole. Tebuconazole-d4 serves as the ideal internal standard because it co-elutes with unlabeled Tebuconazole but is distinguished by its higher mass.

-

Protocol:

-

Extraction: Tebuconazole is extracted from a sample matrix (e.g., soil) using a solvent mixture, often with the aid of microwave extraction.[13]

-

Internal Standard Spiking: A known amount of Tebuconazole-d4 solution is added to the sample extract.[13]

-

Analysis: The extract is injected into an LC/MS/MS system. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Tebuconazole and Tebuconazole-d4.

-

Quantification: A calibration curve is generated using standards containing fixed amounts of Tebuconazole-d4 and varying concentrations of unlabeled Tebuconazole. The concentration of Tebuconazole in the sample is calculated from the ratio of the analyte peak area to the internal standard peak area.[13]

-

Mechanism of Action

Tebuconazole functions by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This inhibition leads to membrane instability and ultimately, the death of the fungus. The key target of Tebuconazole is the enzyme 14α-demethylase, a cytochrome P450 enzyme.[10]

Caption: Tebuconazole inhibits the enzyme 14α-demethylase, blocking ergosterol synthesis.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. synergyanalyticallabs.com [synergyanalyticallabs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. fao.org [fao.org]

- 7. Tebuconazole (Ref: HWG 1608) [sitem.herts.ac.uk]

- 8. High Quality Tebuconazole CAS 107534-96-3 [sunwisechem.com]

- 9. Tebuconazole CAS#: 107534-96-3 [m.chemicalbook.com]

- 10. caymanchem.com [caymanchem.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. cipac.org [cipac.org]

- 13. epa.gov [epa.gov]

An In-depth Technical Guide to the Stability and Storage of (+/-)-Tebuconazole-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated internal standard, (+/-)-Tebuconazole-D4. While specific stability-indicating studies on this compound are not extensively available in public literature, this document extrapolates from the known stability profile of its non-deuterated parent compound, Tebuconazole, and incorporates best practices for the handling and storage of isotopically labeled compounds.

Introduction to this compound

This compound is the deuterated analog of Tebuconazole, a broad-spectrum triazole fungicide. The incorporation of four deuterium atoms on the chlorophenyl ring makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic, metabolism, and residue analysis studies. The chemical similarity to the parent compound ensures that it mimics the analyte's behavior during sample preparation and analysis, while the mass difference allows for its distinct detection.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and concentration of this compound. The following conditions are recommended based on supplier information and general guidelines for chemical reference standards.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and maintain long-term stability. |

| Cool, dry place (10-30°C for non-deuterated form) | General recommendation for Tebuconazole, suitable for short-term storage. | |

| Light | Protect from light; store in an amber vial or dark location. | Tebuconazole is susceptible to photodegradation. |

| Humidity | Store in a desiccated environment or with a desiccant. | To prevent hydrolysis and potential clumping of solid material. |

| Container | Tightly sealed, original container. | To prevent contamination and solvent evaporation (if in solution). |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage of solid material. | To minimize oxidative degradation. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is expected to be comparable to that of Tebuconazole. The primary degradation pathways for Tebuconazole are hydrolysis and photolysis.

3.1. Hydrolytic Degradation

Tebuconazole is generally stable to hydrolysis at neutral pH. However, degradation can be accelerated under strong acidic or basic conditions. The triazole ring and the tertiary alcohol are potential sites for hydrolytic cleavage, although the molecule is relatively robust.

3.2. Photodegradation

Tebuconazole is susceptible to degradation upon exposure to UV light. Photodegradation can occur through direct photolysis or indirect photo-oxidation involving hydroxyl radicals.[2][3][4][5] This process can lead to the formation of various degradation products.

3.3. Oxidative Degradation

Oxidation can lead to the formation of hydroxylated and other oxygenated derivatives. Studies on Tebuconazole have identified several degradation products resulting from oxidative processes.[6][7][8]

Potential Degradation Products of Tebuconazole (and expected for Tebuconazole-D4)

| Degradation Pathway | Potential Degradation Products |

| Photolysis | Hydroxylated Tebuconazole, Triazole, p-Chlorophenol |

| Hydrolysis (Forced) | Cleavage products (depending on pH and temperature) |

| Oxidation | Tebuconazole N-oxide, Hydroxylated derivatives |

Note: The deuterium atoms on the chlorophenyl ring are generally stable and not expected to exchange under typical storage or analytical conditions. However, extreme conditions could potentially lead to D-H exchange, which should be monitored in stability studies.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to establish the stability-indicating nature of an analytical method. The following is a generalized protocol for investigating the stability of this compound.

4.1. Objective

To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

4.2. Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (acetonitrile, methanol, water).

-

Equipment: HPLC with a UV/PDA detector and a mass spectrometer (LC-MS/MS), pH meter, photostability chamber, oven, water bath.

4.3. Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid-state at 105°C for 24 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

4.4. Sample Preparation and Analysis

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, subject a sample of the stock solution to the specified conditions.

-

At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples by a validated LC-MS/MS method. The method should be capable of separating the parent compound from its degradation products.

4.5. Data Evaluation

-

Calculate the percentage degradation of this compound.

-

Identify and characterize the degradation products using mass spectrometry.

-

Perform a mass balance analysis to account for all the material.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While specific stability data for this compound is limited, its stability profile is expected to closely mirror that of non-deuterated Tebuconazole. Proper storage in a refrigerated, dark, and dry environment is paramount to ensure its long-term integrity. For critical applications, it is highly recommended that researchers perform their own stability assessments and forced degradation studies to validate the suitability of their analytical methods. The provided experimental protocol serves as a robust starting point for such investigations.

References

- 1. synergyanalyticallabs.com [synergyanalyticallabs.com]

- 2. Phototransformation of the fungicide tebuconazole, and its predicted fate in sunlit surface freshwaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bohrium.com [bohrium.com]

- 4. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The simultaneous degradation of prochloraz and tebuconazole in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tebuconazole-d4: Isotope Labeling Pattern and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tebuconazole-d4, a deuterated internal standard for the widely used triazole fungicide, tebuconazole. This document details the specific isotope labeling pattern, offers a plausible synthetic pathway, and presents relevant data in a structured format to support research and analytical applications.

Tebuconazole-d4: Structure and Isotope Labeling

Tebuconazole-d4 is a stable isotope-labeled version of tebuconazole, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of tebuconazole in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The precise location of the deuterium atoms is crucial for its function as a reliable standard.

The isotopic labeling pattern of Tebuconazole-d4 is specifically on the 4-chlorophenyl ring. The four deuterium atoms are located at positions 2, 3, 5, and 6 of the phenyl group.[1][2] This is explicitly stated in its chemical name: (±)-1-(4-chlorophenyl-2,3,5,6-d4)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol.

A comparative labeling pattern is observed in Tebuconazole-d9, where the nine deuterium atoms are located on the tert-butyl group, providing an alternative internal standard with a different mass shift.[3]

Quantitative Data

The quality of a deuterated standard is defined by its isotopic purity and enrichment. While specific batch-to-batch values vary, typical specifications for commercially available Tebuconazole-d4 are presented below.

| Parameter | Typical Specification |

| Chemical Formula | C₁₆H₁₈D₄ClN₃O |

| Molecular Weight | 311.85 g/mol |

| Deuterium Incorporation | ≥ 98% |

| Isotopic Purity | ≥ 99% |

Synthesis of Tebuconazole-d4: A Proposed Experimental Protocol

The synthesis of Tebuconazole-d4 follows the general synthetic route of unlabeled tebuconazole, with the key difference being the introduction of a deuterated precursor. The most logical approach involves the use of deuterated p-chlorobenzaldehyde or a related deuterated phenyl precursor in the initial steps of the synthesis.

A common synthetic route for tebuconazole involves the reaction of a Grignard reagent derived from a chlorobenzyl halide with an epoxide intermediate. To produce Tebuconazole-d4, the synthesis would be modified to use a deuterated Grignard reagent.

Key Synthetic Steps

-

Preparation of 4-chloro-d4-bromobenzene: This key intermediate can be synthesized from commercially available deuterated benzene through a series of reactions including halogenation and chlorination.

-

Formation of the Grignard Reagent: 4-chloro-d4-bromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the 4-chlorophenyl-d4-magnesium bromide Grignard reagent.

-

Synthesis of the Epoxide Intermediate: The synthesis of the non-deuterated portion of the molecule, 1-(1,2,4-triazol-1-yl)-2-(tert-butyl)oxirane, is typically achieved by reacting 1-bromo-3,3-dimethyl-2-butanone with 1,2,4-triazole, followed by reduction and epoxidation.

-

Coupling Reaction: The 4-chlorophenyl-d4-magnesium bromide Grignard reagent is then reacted with the epoxide intermediate. This nucleophilic ring-opening reaction forms the carbon-carbon bond between the deuterated phenyl ring and the pentanol backbone.

-

Purification: The final product, Tebuconazole-d4, is purified using standard techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Visualizing the Tebuconazole-d4 Isotope Labeling Pattern

The following diagram illustrates the precise location of the four deuterium atoms on the Tebuconazole-d4 molecule.

Caption: Isotope labeling pattern of Tebuconazole-d4.

Proposed Synthetic Workflow

The following diagram outlines the key stages in the proposed synthesis of Tebuconazole-d4, highlighting the introduction of the deuterated precursor.

Caption: Proposed synthetic workflow for Tebuconazole-d4.

References

Technical Guide: (+/-)-Tebuconazole-D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available deuterated internal standard, (+/-)-Tebuconazole-D4. It is intended to be a valuable resource for researchers and scientists utilizing this compound in analytical methodologies, particularly for the quantification of Tebuconazole in various matrices.

Commercial Availability and Specifications

This compound is available from a select number of specialized chemical suppliers. While detailed specifications can vary between batches and suppliers, the following table summarizes the generally available information. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise quantitative data.

| Parameter | Typical Specification | Notes |

| Chemical Name | (±)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | The deuterium labels are on the chlorophenyl ring. |

| Molecular Formula | C₁₆H₁₈D₄ClN₃O | |

| Molecular Weight | ~311.85 g/mol | |

| CAS Number | 107534-96-3 (unlabelled) | A specific CAS number for the D4 variant is not consistently provided. |

| Chemical Purity | ≥97% | This value can vary. A CoA is essential for accurate concentration calculations. |

| Isotopic Enrichment | Not consistently specified | The percentage of deuteration (e.g., %D) is a critical parameter for mass spectrometry-based methods and should be confirmed with the supplier. |

| Format | Typically supplied as a neat solid. | Solutions in specified solvents may be available from some suppliers upon request. |

| Storage | 2-8°C | Refer to the supplier's instructions for long-term storage recommendations. |

Identified Commercial Suppliers:

Application in Analytical Methods

This compound is primarily employed as an internal standard in analytical methods for the determination of Tebuconazole residues. Its use is particularly critical in complex matrices such as environmental samples (water, soil) and biological tissues, where matrix effects can significantly impact the accuracy and precision of quantification. The nearly identical chemical and physical properties to the non-deuterated analyte, combined with its distinct mass, make it an ideal internal standard for mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Tebuconazole in Water Samples using this compound Internal Standard

The following is a generalized experimental protocol based on established analytical methods. Researchers should optimize and validate the method for their specific instrumentation and matrix.

1. Preparation of Standard Solutions:

-

Primary Stock Solution of Tebuconazole (Unlabeled): Accurately weigh a known amount of analytical grade Tebuconazole and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Primary Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Tebuconazole primary stock solution. Fortify each calibration standard with a constant, known concentration of the this compound internal standard from its primary stock solution.

2. Sample Preparation:

-

Collect water samples in appropriate containers.

-

For each sample, aliquot a known volume (e.g., 10 mL) into a suitable tube.

-

Spike each sample with a known amount of the this compound internal standard solution.

-

Depending on the sample cleanliness and target limit of quantification, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is typically employed.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Consistent for all standards and samples.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Tebuconazole: Monitor at least two transitions (a quantifier and a qualifier).

-

This compound: Monitor the corresponding transitions, accounting for the mass shift due to the four deuterium atoms.

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the Tebuconazole quantifier transition to the peak area of the this compound quantifier transition against the concentration of Tebuconazole in the calibration standards.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of Tebuconazole in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for Tebuconazole Quantification

Caption: Workflow for the quantification of Tebuconazole using a deuterated internal standard.

Signaling Pathways

As this compound is an internal standard for analytical purposes, it is not used in studies of signaling pathways. The active principle, Tebuconazole, is a fungicide that acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption of membrane integrity ultimately leads to fungal cell death.

Logical Relationships in Analytical Method Development

Caption: Logical relationships in the development of an analytical method for Tebuconazole.

References

Tebuconazole: A Technical Guide to its Fungicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebuconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the effective control of a diverse range of fungal pathogens. Its fungicidal activity stems from its targeted disruption of fungal cell membrane integrity. This technical guide provides an in-depth exploration of the core mechanism of action of tebuconazole, focusing on its molecular interactions within the fungal cell. The document elucidates the targeted biochemical pathway, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the key processes involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of tebuconazole is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] Ergosterol plays a crucial role analogous to that of cholesterol in animal cells, maintaining the fluidity, permeability, and integrity of the fungal membrane.[3] Tebuconazole specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[2][4][5]

This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the C14-demethylation of lanosterol or eburicol.[6] By binding to the heme cofactor of the CYP51 enzyme, tebuconazole effectively blocks this demethylation process.[7] The inhibition of 14α-demethylase leads to two significant downstream consequences:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural and functional integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol and eburicol.[6] These methylated sterols are incorporated into the fungal membrane, disrupting its normal structure and function, leading to increased permeability and ultimately, cell death.[6]

The systemic nature of tebuconazole allows it to be absorbed by the plant and translocated within its vascular tissues, providing both preventative and curative action against fungal infections.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the specific point of inhibition by tebuconazole.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of tebuconazole.

Quantitative Data Summary

The efficacy of tebuconazole varies depending on the fungal species. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) values against the target enzyme and fungal growth.

| Fungal Species/Enzyme | Parameter | Value (µM) | Reference |

| Candida albicans CYP51 (CaCYP51) | IC50 | 0.9 | [8][9] |

| Homo sapiens CYP51 (truncated) | IC50 | 1.3 | [8][9] |

| Fusarium graminearum (mycelial growth) | EC50 | 0.19 (mg/L) |

Experimental Protocols

Determination of IC50 for Fungal Growth Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of tebuconazole against the mycelial growth of a target fungus.

Workflow Diagram:

Caption: Experimental workflow for determining the IC50 of tebuconazole.

Methodology:

-

Media and Fungicide Preparation:

-

Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

-

Prepare a stock solution of tebuconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO or acetone).

-

Perform serial dilutions of the tebuconazole stock solution to obtain a range of desired concentrations.

-

-

Plate Preparation:

-

Cool the autoclaved PDA to approximately 50-60°C.

-

Amend the PDA with the different concentrations of tebuconazole. A control group with only the solvent should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation and Incubation:

-

Take mycelial plugs from the edge of an actively growing culture of the target fungus using a sterile cork borer.

-

Place a single mycelial plug in the center of each PDA plate.

-

Incubate the plates at a temperature and light condition optimal for the growth of the specific fungus.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular time intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each tebuconazole concentration relative to the control.

-

Determine the IC50 value, the concentration of tebuconazole that causes 50% inhibition of mycelial growth, by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

-

Analysis of Fungal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of sterols from fungal mycelium to observe the effects of tebuconazole treatment.

Workflow Diagram:

Caption: Workflow for the analysis of fungal sterols by GC-MS.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the target fungus in a suitable liquid medium.

-

For the treatment group, add tebuconazole at a specific concentration (e.g., at or below the IC50 value) to the culture medium. An untreated control group should be run in parallel.

-

Incubate the cultures under appropriate conditions.

-

-

Extraction of Sterols:

-

Harvest the fungal mycelia by filtration and wash with distilled water.

-

Freeze-dry the mycelia to a constant weight.

-

Perform saponification of the dried mycelia using a solution of potassium hydroxide in methanol or ethanol to hydrolyze esterified sterols.

-

Extract the non-saponifiable lipids, which include the free sterols, using an organic solvent such as n-hexane or petroleum ether.

-

-

Derivatization and GC-MS Analysis:

-

Evaporate the solvent from the lipid extract.

-

Derivatize the sterols to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Inject the derivatized sample into a GC-MS system.

-

Separate the sterols based on their retention times on the GC column and identify them based on their characteristic mass spectra by comparison with known standards and library data.

-

Quantify the relative amounts of ergosterol and precursor sterols in both treated and untreated samples.

-

Morphological and Ultrastructural Effects

In addition to the biochemical effects, tebuconazole treatment induces significant morphological and ultrastructural changes in fungal hyphae. These changes are a direct consequence of the disrupted cell membrane integrity.

-

Morphological Alterations: Microscopic examination of tebuconazole-treated fungi often reveals abnormal hyphal morphology, including irregular swelling, excessive branching, and stunted growth.[10]

-

Ultrastructural Changes: Transmission electron microscopy (TEM) studies have shown that tebuconazole causes considerable thickening of the hyphal cell wall, abnormal septation, and the accumulation of lipid bodies within the cytoplasm.[10] Furthermore, extensive vacuolization and degeneration of the cytoplasm are commonly observed, indicating cellular stress and impending cell death.[10]

Conclusion

Tebuconazole's efficacy as a fungicide is rooted in its specific and potent inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, culminating in the disruption of the fungal cell membrane and cessation of fungal growth. The detailed understanding of this mechanism of action is vital for the strategic use of tebuconazole in managing fungal diseases and for the development of novel antifungal agents. The experimental protocols provided herein offer a foundation for further research into the efficacy and specific interactions of tebuconazole and other demethylation inhibitors.

References

- 1. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 9. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate of tebuconazole and its metabolites

An In-Depth Technical Guide to the Environmental Fate of Tebuconazole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the triazole fungicide tebuconazole. It covers its degradation pathways in various environmental compartments, identifies its major metabolites, and quantifies its persistence and mobility. Detailed experimental protocols based on international guidelines are provided, along with visualizations of key processes to support research and environmental risk assessment.

Abiotic Degradation

Abiotic degradation processes for tebuconazole primarily involve photolysis, as it is stable to hydrolysis.

Photodegradation in Water

Direct photolysis of tebuconazole in sunlit surface waters is generally considered a negligible degradation pathway.[1][2] However, indirect photochemical degradation is a significant route of transformation. This process is primarily driven by reactions with hydroxyl radicals (•OH) and, to a lesser extent, the triplet states of chromophoric dissolved organic matter (³CDOM*).[1][2]

Hydroxylation is a major transformation pathway, resulting from either direct attack by hydroxyl radicals or a one-electron oxidation process sensitized by dissolved organic matter.[1][2] The lifetime of tebuconazole in sunlit surface waters is highly dependent on environmental conditions such as water depth and the concentration of dissolved organic carbon (DOC). Under favorable summer conditions in shallow waters, its half-life can be as short as one week, while under less favorable conditions, it can extend to several months.[1][2]

Hydrolysis

Tebuconazole is stable to hydrolysis in sterile aqueous buffer solutions at pH levels commonly found in the environment (pH 4, 7, and 9).[3][4] Studies have shown no significant degradation over extended periods (e.g., >1 year), indicating that hydrolysis is not a relevant degradation pathway for this compound.[3][4]

Biotic Degradation

The biodegradation of tebuconazole is a slow process, contributing to its overall persistence in the environment. The complex structure, particularly the triazole ring, is generally recalcitrant to microbial degradation.[5][6]

Aerobic Degradation in Soil

In soil, tebuconazole is degraded by microorganisms, although the rate is slow. Its half-life (DT50) in soil can vary widely, from approximately 49 to over 600 days, depending on factors such as soil type, organic matter content, temperature, and moisture.[6][7] Field studies have reported DT50 values frequently exceeding 100 days.[8] Several bacterial strains have been identified with the ability to degrade tebuconazole, including species of Enterobacter, Serratia, and Bacillus.[9][10]

Anaerobic Degradation

Information on the anaerobic degradation of tebuconazole is less prevalent, but studies under water/sediment systems suggest that degradation is also slow under these conditions.[3]

Mobility and Sorption

Tebuconazole exhibits low to moderate mobility in soil.[11][12] It tends to be strongly adsorbed to soil particles, particularly the soil organic matter fraction.[11][13] This strong sorption behavior limits its potential for leaching into groundwater.

The adsorption is inversely correlated with soil pH.[13] The primary binding mechanisms include hydrogen bonds, hydrophobic interactions, and π–π interactions with soil organic matter.[13][14]

Tebuconazole Metabolites

Several transformation products (TPs) of tebuconazole have been identified in various environmental matrices. It is important to note that some TPs may be more persistent or toxic than the parent compound.[15] The major identified metabolites are listed below:

-

Hydroxy-tebuconazole (TEB-OH): A major product of photodegradation and microbial action.[16][17]

-

Tebuconazole-carboxylic acid (TEB-COOH): Formed via oxidation of a methyl group.[8][16][17]

-

1,2,4-Triazole: Results from the cleavage of the triazole moiety from the parent molecule.[8][17] This metabolite is of particular concern due to its persistence and mobility.

-

Tebuconazole Lactone: Identified as a metabolite in constructed wetlands.[16]

-

Triazole Alanine and Triazole Acetic Acid: Metabolites found in plants.[8]

-

Tebuconazole-5-keto and Tebuconazole-4-hydroxy: Other potential metabolites found in soil.[8]

Data Presentation

Table 1: Half-Life (DT50) of Tebuconazole in Environmental Compartments

| Environmental Compartment | Condition | Half-Life (DT50) Range | References |

| Soil | Field Studies | 8 - 912 days (typically >100 days) | [8] |

| Soil | Laboratory Studies | 26 - 610 days | [5] |

| Soil | Laboratory (25 °C) | 158 - 198 days | [18] |

| Surface Water | Sunlit, Favorable Conditions | ~7 days | [1][2] |

| Surface Water | Sunlit, Unfavorable Conditions | Several months | [1][2] |

| Groundwater | N/A | 7 - 28 days | [12] |

Table 2: Sorption Coefficients of Tebuconazole

| Parameter | Value | Soil/Matrix | References |

| log Koc | 2.67 - 3.10 | Soil | [3] |

| KF | 1.11 - 16.85 µg1-1/n(mL)1/ng-1 | Mineral Soils | [13] |

| KFoc | 769 µg1-1/n(mL)1/ng-1 | Soil | [11] |

| Kd | 9.88 - 23.84 L/kg | Soil | [3] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental fate of tebuconazole. These protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for regulatory purposes.

Soil Transformation Study (OECD 307)

This study determines the rate and pathway of aerobic and anaerobic degradation in soil.

-

Principle: Soil samples are treated with the test substance (typically 14C-labelled tebuconazole) and incubated in the dark under controlled temperature (e.g., 20°C) and moisture conditions.[13][19]

-

Test System: A flow-through system or biometer flasks are used to trap evolved 14CO₂ and other volatile products.[20]

-

Procedure:

-

Soil Selection: At least three different soil types are recommended to cover a range of properties (pH, organic carbon, texture).

-

Application: Tebuconazole is applied to the soil samples at a rate corresponding to its maximum recommended agricultural application rate.[20]

-

Incubation: Samples are incubated for up to 120 days. Duplicate flasks are removed at specified time intervals.[13][20] For anaerobic conditions, soil is flooded with water after an initial aerobic phase and purged with an inert gas.

-

Analysis: Soil samples are extracted using appropriate solvents (e.g., methanol/water).[21] Extracts are analyzed for the parent compound and transformation products using techniques like HPLC with radiometric detection and/or LC-MS/MS.[13][21]

-

Mass Balance: A mass balance is established by quantifying the applied radioactivity in extracts, soil-bound residues, and volatile traps.[2]

-

-

Endpoints: The rate of degradation (DT50 and DT90 values) for tebuconazole and the rate of formation and decline of major metabolites are calculated using kinetic models.[13]

Adsorption/Desorption Study (OECD 106)

This study quantifies the mobility of tebuconazole in soil by measuring its sorption to soil particles.

-

Principle: The batch equilibrium method is used to determine the partitioning of tebuconazole between the soil and an aqueous solution after reaching equilibrium.[3][22]

-

Procedure:

-

Soil Selection: A minimum of five different soil types are used, characterized by their pH, organic carbon content, and texture.[9]

-

Equilibration: Known weights of soil are shaken with a solution of tebuconazole (in 0.01 M CaCl₂) for a predetermined equilibrium period (e.g., 48 hours) at a constant temperature.[9]

-

Analysis: After equilibration, the suspension is centrifuged, and the aqueous phase is analyzed for the concentration of tebuconazole.[22] The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

Desorption: The desorption phase is initiated by replacing a portion of the supernatant with a fresh solution and re-equilibrating.

-

-

Endpoints: Adsorption (Kd, KF) and desorption coefficients are calculated. The organic carbon-normalized adsorption coefficient (Koc) is determined to compare the sorption potential across different soils.[9]

Hydrolysis Study (OECD 111)

This study assesses the abiotic degradation of tebuconazole in water as a function of pH.

-

Principle: The stability of the test substance is determined in sterile aqueous buffer solutions at environmentally relevant pH values.[14]

-

Procedure:

-

Test Solutions: Sterile buffer solutions at pH 4, 7, and 9 are treated with a known concentration of tebuconazole.[18]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests if hydrolysis occurs).[12]

-

Sampling & Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.

-

-

Endpoints: If the concentration decreases by more than 10%, hydrolysis rate constants and half-lives are calculated. For tebuconazole, results consistently show <10% degradation, indicating it is hydrolytically stable.[3]

Analytical Quantification (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard analytical technique for quantifying tebuconazole and its metabolites in environmental samples.

-

Sample Preparation:

-

Instrumentation: An HPLC system is coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.[15][21]

-

Quantification: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for tebuconazole (e.g., m/z 308 → 70) and its metabolites.[17][21] An isotopically labeled internal standard (e.g., tebuconazole-d6) is often used to ensure accuracy and correct for matrix effects.[17]

Mandatory Visualizations

Caption: Degradation pathways of tebuconazole via photodegradation and biodegradation.

References

- 1. oecd.org [oecd.org]

- 2. fera.co.uk [fera.co.uk]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. epa.gov [epa.gov]

- 16. oecd.org [oecd.org]

- 17. Identification and quantification of metabolites of the fungicide tebuconazole in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. epa.gov [epa.gov]

- 22. oecd.org [oecd.org]

Methodological & Application

The Use of (+/-)-Tebuconazole-D4 as an Internal Standard in Quantitative Analysis

Application Note

Introduction

Tebuconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases. As a result, there is a regulatory and safety requirement to monitor its residue levels in environmental samples, food products, and biological matrices. Accurate and precise quantification of tebuconazole is crucial for ensuring food safety, environmental protection, and for conducting toxicological and metabolic studies. The use of a stable isotope-labeled internal standard, such as (+/-)-Tebuconazole-D4, is a well-established technique to improve the accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the chemical and physical properties of the native analyte, allowing it to compensate for variations in sample preparation, extraction efficiency, and matrix effects during analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of tebuconazole in various matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization suppression or enhancement effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, even in complex matrices.

dot

Caption: General analytical workflow for tebuconazole analysis.

Quantitative Data Summary

The use of a deuterated internal standard for tebuconazole analysis has been validated in numerous studies across a range of matrices. The following tables summarize typical performance data. While the specific internal standard used in these studies may have been Tebuconazole-D6 or another isotopically labeled variant, the performance is expected to be comparable when using this compound.

Table 1: Performance Data for Tebuconazole Analysis in Water Samples

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.05 ng/mL | [1] |

| Limit of Detection (LOD) | 0.025 ng/mL | [1] |

| Recovery (at LOQ) | 84.4 - 110% | [1] |

| Recovery (at 10x LOQ) | 96.0 - 103% | [1] |

| Precision (RSD at LOQ) | 9% | [1] |

| Precision (RSD at 10x LOQ) | 3% | [1] |

Table 2: Performance Data for Tebuconazole Analysis in Soil Samples

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 10.0 ng/g | [2] |